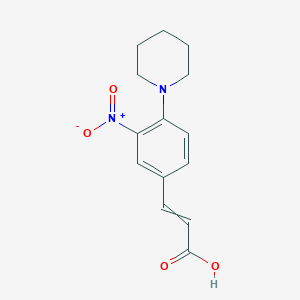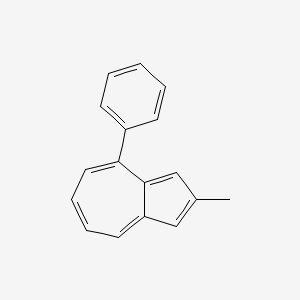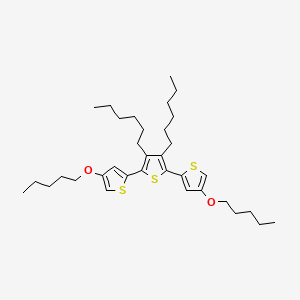
3-Nitro-4-(piperidin-1-yl)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(piperidin-1-yl)cinnamic acid is a compound that features a cinnamic acid backbone with a nitro group at the 3-position and a piperidinyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid typically involves the following steps:
Piperidinylation: The piperidinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the nitrated cinnamic acid with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(piperidin-1-yl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Piperidine, base (e.g., sodium hydroxide).
Major Products
Reduction: 3-Amino-4-(piperidin-1-yl)cinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-4-(piperidin-1-yl)cinnamic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways involving nitro and piperidine groups.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(piperidin-1-yl)cinnamic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-4-(morpholin-1-yl)cinnamic acid: Similar structure but with a morpholine group instead of piperidine.
3-Nitro-4-(pyrrolidin-1-yl)cinnamic acid: Similar structure but with a pyrrolidine group instead of piperidine.
Uniqueness
3-Nitro-4-(piperidin-1-yl)cinnamic acid is unique due to the presence of the piperidine group, which imparts specific pharmacological properties and reactivity
Propiedades
Número CAS |
300541-92-8 |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)7-5-11-4-6-12(13(10-11)16(19)20)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18) |
Clave InChI |
BPABUEYGYPZKMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)



![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)


![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)

![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
